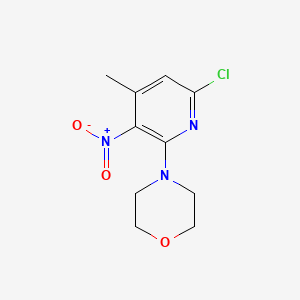

4-(6-Chloro-4-methyl-3-nitropyridin-2-yl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

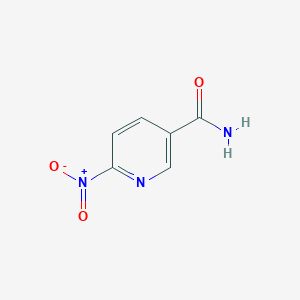

4-(6-クロロ-4-メチル-3-ニトロピリジン-2-イル)モルホリンは、ニトロピリジン類に属する化学化合物です。この化合物は、塩素化され、ニトロ化されたピリジン環にモルホリン環が結合しているのが特徴です。

2. 製法

合成経路と反応条件

4-(6-クロロ-4-メチル-3-ニトロピリジン-2-イル)モルホリンの合成は、通常、複数段階のプロセスで行われます。一般的な方法には、以下のような段階が含まれます。

4-メチルピリジンのニトロ化: 出発物質である4-メチルピリジンは、硝酸と硫酸の混合物を用いてニトロ化され、3位にニトロ基が導入されます。

塩素化: ニトロ化された生成物は、その後、塩化チオニルまたは五塩化リンを用いて塩素化され、6位に塩素原子が導入されます。

工業的製造方法

この化合物の工業的製造方法では、同様の合成経路が用いられる場合がありますが、大規模生産に最適化されています。これには、連続式フローリアクターと自動化システムを用いて、品質と収率の一貫性を確保することが含まれます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-4-methyl-3-nitropyridin-2-yl)morpholine typically involves a multi-step process. One common method includes the following steps:

Nitration of 4-methylpyridine: The starting material, 4-methylpyridine, is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

Chlorination: The nitrated product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

Morpholine Substitution: The final step involves the substitution of the chlorine atom with a morpholine ring. .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

反応の種類

4-(6-クロロ-4-メチル-3-ニトロピリジン-2-イル)モルホリンは、次のようなさまざまな化学反応を起こすことができます。

求核置換反応: 塩素原子は、アミンやチオールなどの他の求核剤に置換されることがあります。

還元反応: ニトロ基は、触媒の存在下での水素ガスまたは金属水素化物などの還元剤を用いて、アミノ基に還元されることがあります。

一般的な試薬と条件

求核置換反応: モルホリン、水素化ナトリウム、炭酸カリウム。

還元反応: 水素ガス、パラジウム炭素、水素化ホウ素ナトリウム。

酸化反応: 過マンガン酸カリウム、三酸化クロム。

生成される主な生成物

アミノ誘導体: ニトロ基の還元によって生成されます。

カルボン酸誘導体: メチル基の酸化によって生成されます。

置換モルホリン: 求核置換反応によって生成されます

科学的研究の応用

4-(6-クロロ-4-メチル-3-ニトロピリジン-2-イル)モルホリンは、科学研究において、次のようなさまざまな応用があります。

医薬品化学: この化合物は、特にタンパク質キナーゼやその他の酵素を標的とする、潜在的な医薬品候補の合成のためのビルディングブロックとして使用されます.

材料科学: この化合物のユニークな構造は、特定の電子特性や光学特性を持つ新素材の開発に役立ちます。

作用機序

4-(6-クロロ-4-メチル-3-ニトロピリジン-2-イル)モルホリンの作用機序は、特定の分子標的との相互作用を伴います。例えば、医薬品化学において、この化合物は、特定の酵素や受容体の活性部位に結合することで、それらの阻害剤として作用することがあります。 ニトロ基とクロロ基は、その結合親和性と特異性において重要な役割を果たしています .

類似化合物との比較

類似化合物

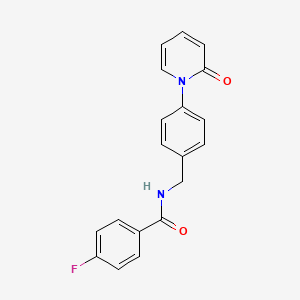

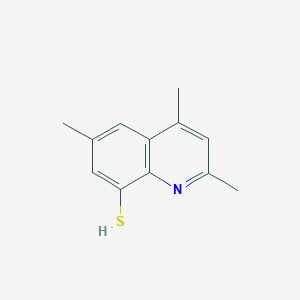

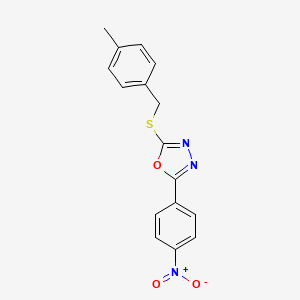

N-(6-クロロ-3-ニトロピリジン-2-イル)-5-(1-メチル-1H-ピラゾール-4-イル)イソキノリン-3-アミン: 類似の構造的特徴を持つ別のニトロピリジン誘導体.

2-クロロ-N-(2-クロロ-4-メチルピリジン-3-イル)ニコチンアミド: ピリジンコアが類似しているが、置換基が異なる化合物.

独自性

4-(6-クロロ-4-メチル-3-ニトロピリジン-2-イル)モルホリンは、モルホリン環と塩素化され、ニトロ化されたピリジン環が組み合わされているため、ユニークです。 このユニークな構造は、他の類似化合物には見られない、特定の化学的および生物学的特性を付与します .

特性

分子式 |

C10H12ClN3O3 |

|---|---|

分子量 |

257.67 g/mol |

IUPAC名 |

4-(6-chloro-4-methyl-3-nitropyridin-2-yl)morpholine |

InChI |

InChI=1S/C10H12ClN3O3/c1-7-6-8(11)12-10(9(7)14(15)16)13-2-4-17-5-3-13/h6H,2-5H2,1H3 |

InChIキー |

XELZEKNBMZWNDJ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=NC(=C1[N+](=O)[O-])N2CCOCC2)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[2,3-d]thiazole](/img/structure/B11771582.png)

![4-(4-Fluorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11771597.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-chloroethanone](/img/structure/B11771629.png)